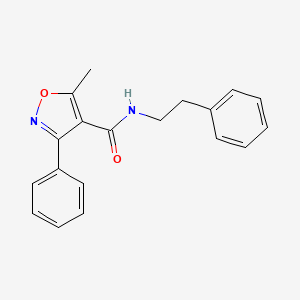

![molecular formula C11H13N5O B5706423 N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)

N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

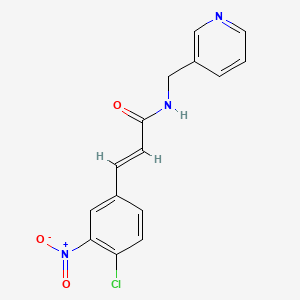

The compound “N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide” is a derivative of benzylamine and 1,2,4-triazole . Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . 1,2,4-Triazole is a class of heterocyclic compounds that contain the 1,2,4-triazole ring, a five-membered ring with three nitrogen atoms and two carbon atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide” are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: CSNK2A Inhibitors

N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide: derivatives have been synthesized as inhibitors of the enzyme CSNK2A , which plays a crucial role in cellular homeostasis . These inhibitors have shown potential in improving kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility. The modifications on the benzyl ring, such as electron-withdrawing or donating substituents, have been crucial in maintaining CSNK2A activity, indicating the compound’s versatility in drug design.

Pharmacology: Antiviral Research

In pharmacological research, the triazole nucleus, to which the compound belongs, is a central component in drugs with antiviral properties . The ability of triazole derivatives to bind with various enzymes and receptors makes them valuable in the development of new antiviral agents, potentially offering a platform for the synthesis of novel medications to combat viral infections.

Bioorganic Synthesis: Cross-Linking Reagents

The compound has potential applications in bioorganic synthesis, particularly as a cross-linking reagent for biomacromolecules . This application is significant in the context of hemoglobin subunits, where cross-linking can lead to the development of blood substitutes, a critical area of biomedical research.

Agriculture: Disease Control and Crop Protection

Triazole compounds are known for their use in agriculture, particularly in disease control and crop protection . They serve as the basis for developing fungicides and pesticides, helping protect crops from various diseases and pests, thereby ensuring food security.

Industry: Material Science and Chemical Biology

In the industrial sector, triazole derivatives, including the compound , find applications in material science and chemical biology . Their unique properties are exploited in the synthesis of polymers, supramolecular chemistry, and bioconjugation, contributing to advancements in materials science.

Safety and Hazards

Wirkmechanismus

Pharmacokinetics

Information on the pharmacokinetics of N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body.

Eigenschaften

IUPAC Name |

N-[3-(benzylamino)-1H-1,2,4-triazol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-8(17)13-11-14-10(15-16-11)12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEWSWBQMVBRCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=NN1)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(benzylamino)-4H-1,2,4-triazol-3-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

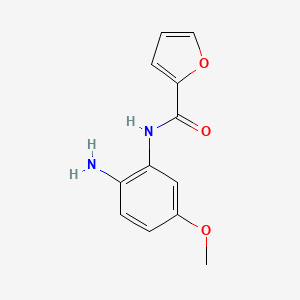

![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)

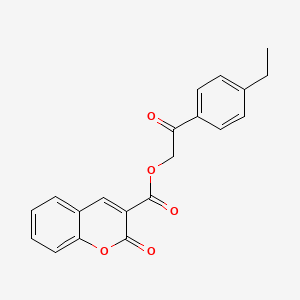

![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)

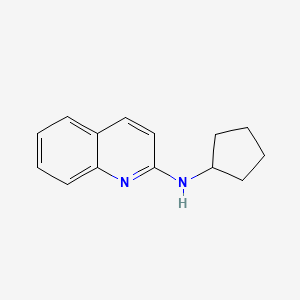

![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)

![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)

![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)

![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)

![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)